Progestin Receptor Induction: 4-Hydroxyestradiol Dibenzoate Matches Estradiol Benzoate While the 2-Hydroxy Isomer Fails Completely
In ovariectomized-adrenalectomized rats, a single subcutaneous injection of 4-hydroxyestradiol-3,4-dibenzoate (26.4 µg/animal) induced high-affinity cytosolic [³H]promegestone binding sites in hypothalamus, pituitary, and uterus (Kd 1.39, 0.50, and 0.54 nM, respectively), with affinity and time course identical to estradiol 3-benzoate (20 µg/animal). In stark contrast, 2-hydroxyestradiol-2,3-dibenzoate produced no detectable progestin receptor induction in the pituitary at doses up to 132 µg/animal, a 5–10 fold higher dose than that at which the 4-isomer achieved maximal effect .
| Evidence Dimension | Induction of cytosolic progestin binding sites (progesterone receptor) in rat pituitary |
|---|---|
| Target Compound Data | 4-Hydroxyestradiol-3,4-dibenzoate: maximal induction at 13.2–26.4 µg/animal s.c.; Kd 0.50 nM (pituitary) |
| Comparator Or Baseline | 2-Hydroxyestradiol-2,3-dibenzoate: no induction up to 132 µg/animal; Estradiol 3-benzoate: maximal induction at 20 µg/animal |
| Quantified Difference | 4-OHE2-DB > 5–10× more potent than 2-OHE2-DB in pituitary; equipotent to estradiol benzoate within a 1.3–1.6× dose window |
| Conditions | Ovariectomized-adrenalectomized adult female rats; single s.c. injection; [³H]promegestone (R5020) binding assay at 44 h post-injection |
Why This Matters
For laboratories studying estrogen-driven progestin receptor dynamics, substituting the 2-hydroxy isomer would yield a false-negative result even at supra-pharmacological doses, making 4-hydroxyestradiol dibenzoate the only viable catechol estrogen ester for this endpoint.
- [1] Kirchhoff J, Reinhardt W, Grünke W, Ghraf R, Ball P, Knuppen R. Induction of cytosolic progestin binding sites by catecholestrogens in rat pituitary gland and uterus: different potencies of 2- and 4-hydroxyestradiol. J Neurochem. 1983 Feb;40(2):474-80. doi: 10.1111/j.1471-4159.1983.tb11307.x. PMID: 6296320. View Source
